REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1.[C:11](=[O:18])([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[NH2:12].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[K+].[K+]>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:14]([O:13][C:11](=[O:18])[NH:12][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1)([CH3:17])([CH3:16])[CH3:15] |f:3.4.5,7.8.9|
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Name
|
|
Quantity
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57.8 mmol
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=C1)Cl)C#N
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Name
|
|
Quantity
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8.2 g
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Type
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reactant
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Smiles
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C(N)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
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Quantity
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12 g
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Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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0.26 g
|
Type
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catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed 3× with nitrogen
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Type
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CUSTOM
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Details
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completion of the reaction, additional THF (100 ml)
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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heated the mixture at 70° C. for additional 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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The suspension was then filtered through a pad of celite
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Type
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CUSTOM
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Details
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to remove the solid
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Type
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CONCENTRATION
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Details
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The filtrate was then concentrated
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Type
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DISTILLATION
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Details
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azeotropically distilled with ethyl acetate
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Type
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FILTRATION
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Details
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before filtering
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Name
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|
Type
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product
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Smiles
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C(C)(C)(C)OC(NC1=NC=C(C(=C1)Cl)C#N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |